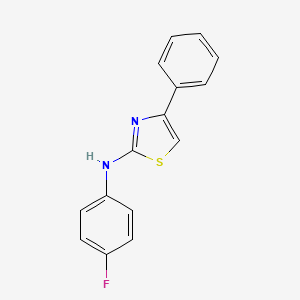

N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine

Übersicht

Beschreibung

UCLA GP130 2, auch bekannt als N-(4-Fluorphenyl)-4-phenyl-2-thiazolamin, ist ein kleines Molekül, das als gp130-Agonist wirkt. Es ist hirndurchlässig und hat neuroprotektive Eigenschaften. Diese Verbindung ist bekannt für ihre Fähigkeit, vor NMDA-induzierter Toxizität in primären Hippocampus-Neuronen zu schützen und die STAT3-Phosphorylierung in SH-SY5Y-Zellen zu erhöhen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UCLA GP130 2 beinhaltet die Reaktion von 4-Fluoranilin mit 4-Phenyl-2-thiazolamin unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit einem hohen Reinheitsgrad (≥98%) synthetisiert wird und in DMSO und Ethanol löslich ist .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für UCLA GP130 2 sind nicht allgemein dokumentiertDer Produktionsprozess gewährleistet hohe Reinheit und Konsistenz, die für die Laborforschung geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of UCLA GP130 2 involves the reaction of 4-fluoroaniline with 4-phenyl-2-thiazolamine under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with a high degree of purity (≥98%) and is soluble in DMSO and ethanol .

Industrial Production Methods

Industrial production methods for UCLA GP130 2 are not widely documentedThe production process ensures high purity and consistency, suitable for laboratory research .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UCLA GP130 2 unterliegt aufgrund des Vorhandenseins der Fluorphenyl- und Thiazolamingruppen hauptsächlich Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Integrität der Verbindung zu erhalten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit UCLA GP130 2 verwendet werden, umfassen Lösungsmittel wie DMSO und Ethanol. Die Reaktionen werden in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit UCLA GP130 2 gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die modifiziert wurden, um ihre biologische Aktivität oder Löslichkeit zu verbessern.

Wissenschaftliche Forschungsanwendungen

UCLA GP130 2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:

Neuroprotektion: UCLA GP130 2 schützt vor NMDA-induzierter Toxizität in primären Hippocampus-Neuronen, was es zu einem wertvollen Werkzeug in der Neuroprotektionsforschung macht.

Signaltransduktion: Die Verbindung erhöht die STAT3-Phosphorylierung in SH-SY5Y-Zellen, was entscheidend für die Untersuchung von Signaltransduktionswegen ist.

Arzneimittelentwicklung: Aufgrund seiner hirndurchlässigen Eigenschaften wird UCLA GP130 2 bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen eingesetzt.

Zytokinforschung: Als gp130-Agonist wird die Verbindung verwendet, um die Zytokin-Signalgebung und ihre Auswirkungen auf verschiedene Krankheiten zu untersuchen.

Wirkmechanismus

UCLA GP130 2 entfaltet seine Wirkung durch die Aktivität als gp130-Agonist. Es bindet an den gp130-Rezeptor und führt zur Aktivierung nachgeschalteter Signalwege. Einer der wichtigsten beteiligten Wege ist die Phosphorylierung von STAT3, das eine entscheidende Rolle beim Zellüberleben und der Zellproliferation spielt. Die neuroprotektiven Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, die NMDA-induzierte Toxizität zu modulieren und so Neuronen vor Schäden zu schützen .

Wissenschaftliche Forschungsanwendungen

UCLA GP130 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Neuroprotection: UCLA GP130 2 protects against NMDA-induced toxicity in primary hippocampal neurons, making it a valuable tool in neuroprotection research.

Signal Transduction: The compound increases STAT3 phosphorylation in SH-SY5Y cells, which is crucial for studying signal transduction pathways.

Drug Development: Due to its brain penetrant properties, UCLA GP130 2 is used in the development of drugs targeting neurological disorders.

Cytokine Research: As a gp130 agonist, the compound is used to study cytokine signaling and its implications in various diseases.

Wirkmechanismus

UCLA GP130 2 exerts its effects by acting as a gp130 agonist. It binds to the gp130 receptor, leading to the activation of downstream signaling pathways. One of the key pathways involved is the phosphorylation of STAT3, which plays a critical role in cell survival and proliferation. The compound’s neuroprotective effects are attributed to its ability to modulate NMDA-induced toxicity, thereby protecting neurons from damage .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die UCLA GP130 2 ähneln, umfassen andere gp130-Agonisten und Humanin-Peptidmimetika. Diese Verbindungen teilen ähnliche Wirkmechanismen und werden in verwandten Forschungsanwendungen eingesetzt.

Einzigartigkeit

Was UCLA GP130 2 von anderen ähnlichen Verbindungen abhebt, ist seine hohe Reinheit, seine hirndurchlässigen Eigenschaften und seine spezifische Fähigkeit, vor NMDA-induzierter Toxizität zu schützen. Dies macht es zu einem wertvollen Werkzeug in der Neuroprotektions- und Signaltransduktionsforschung .

Fazit

UCLA GP130 2 ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug für die Untersuchung von Neuroprotektion, Signaltransduktion und Zytokin-Signalgebung. Mit fortschreitender Forschung verspricht UCLA GP130 2 weitere Fortschritte in den Bereichen Chemie, Biologie, Medizin und Industrie.

Biologische Aktivität

N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this thiazole derivative, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The compound can be further purified through recrystallization techniques. The general synthetic pathway is illustrated in Scheme 1.

Anti-inflammatory Activity

Research has shown that derivatives of 1,3-thiazole, including this compound, exhibit significant anti-inflammatory properties by acting as direct inhibitors of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis linked to various inflammatory diseases such as asthma and rheumatoid arthritis. In vitro assays demonstrated that these compounds could effectively reduce inflammation markers in cell cultures .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it shows activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Chromobacterium violaceum, yielding promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown significant antiproliferative effects against human cancer cells such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The IC50 values for these cell lines were recorded at low micromolar concentrations, indicating potent activity . A detailed overview of the anticancer activity is presented in Table 1.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives reveal that the presence of electron-withdrawing groups such as fluorine enhances biological activity. For instance, substituting the phenyl group with a fluorinated phenyl significantly increases the compound's potency against various biological targets. The position and nature of substituents on the thiazole ring are crucial for optimizing its pharmacological profile .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anti-inflammatory Study : In a controlled experiment involving animal models with induced inflammation, administration of this compound led to a notable reduction in inflammatory markers compared to untreated controls .

- Antimicrobial Assessment : In vitro studies confirmed its effectiveness against multiple bacterial strains with significant inhibition zones observed during susceptibility testing .

- Anticancer Evaluation : A comprehensive study on various cancer cell lines demonstrated that this compound inhibited cell growth effectively while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKMQDIAPGOWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.